

Ravidasvir: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: *Ravidasvir*

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An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Ravidasvir (formerly PPI-668) is a potent, second-generation, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and synthetic processes of **Ravidasvir**. It is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on a thorough review of published scientific literature and patent filings.

Discovery and Development

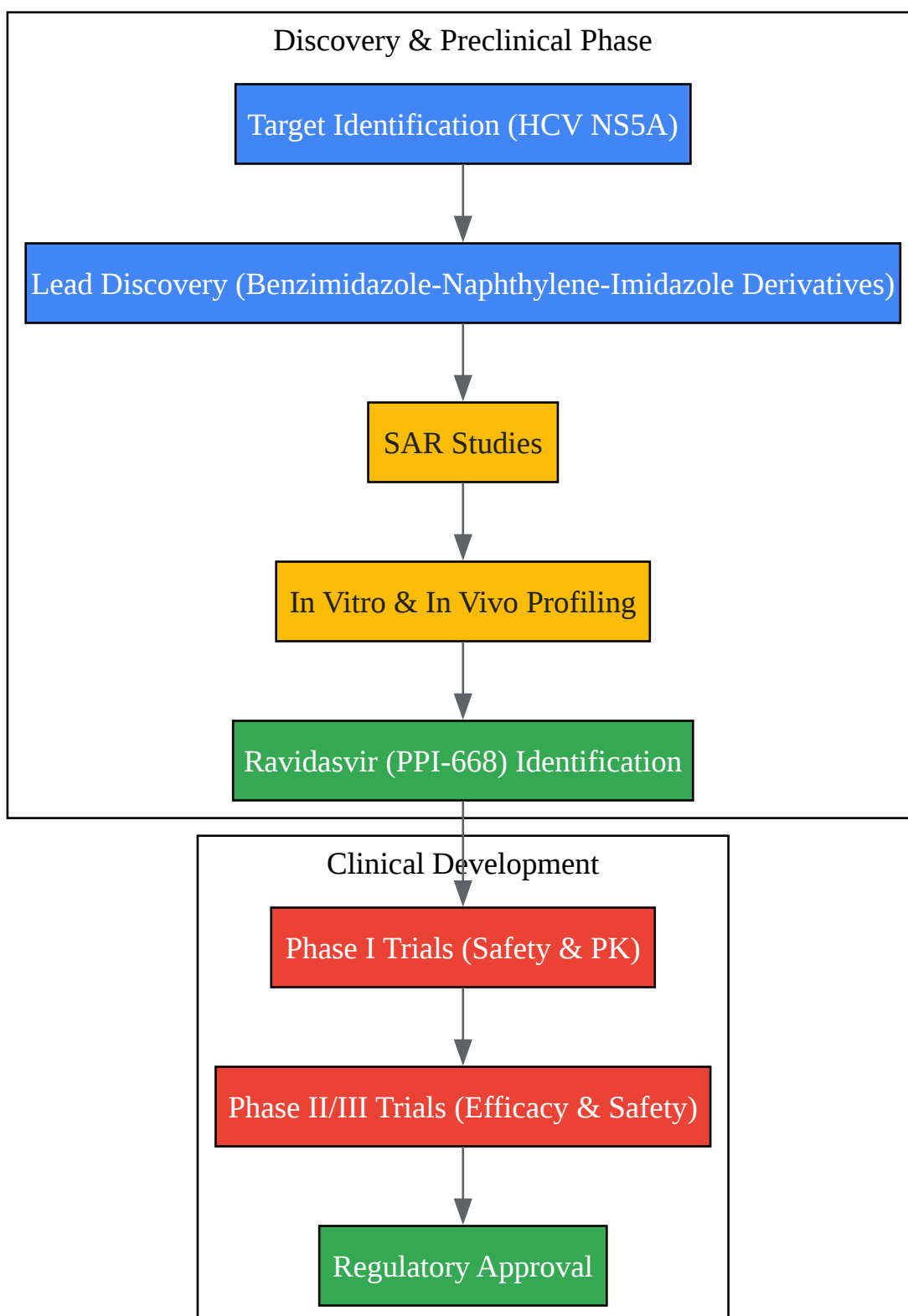
The discovery of **Ravidasvir** was the result of extensive research efforts to identify novel direct-acting antiviral agents (DAAs) with improved efficacy, a higher barrier to resistance, and pan-genotypic activity against HCV.[2][3] Developed through a collaboration between Presidio Pharmaceuticals and Pharco Pharmaceuticals, **Ravidasvir** emerged from a series of functionalized benzimidazole-naphthylene-imidazole derivatives.[2][4] Preclinical studies demonstrated its potent inhibition of HCV replication and favorable pharmacokinetic properties, leading to its advancement into clinical trials.[2][5]

The development of **Ravidasvir** has also been a notable example of a collaborative approach to drug development for neglected diseases, with organizations like the Drugs for Neglected

Diseases initiative (DNDi) and the Medicines Patent Pool (MPP) playing a role in ensuring its accessibility.^{[6][7][8]}

Drug Discovery Workflow

The discovery of **Ravidasvir** followed a structured workflow common in modern drug development. This process involved target identification, lead discovery and optimization, preclinical evaluation, and finally, clinical trials.



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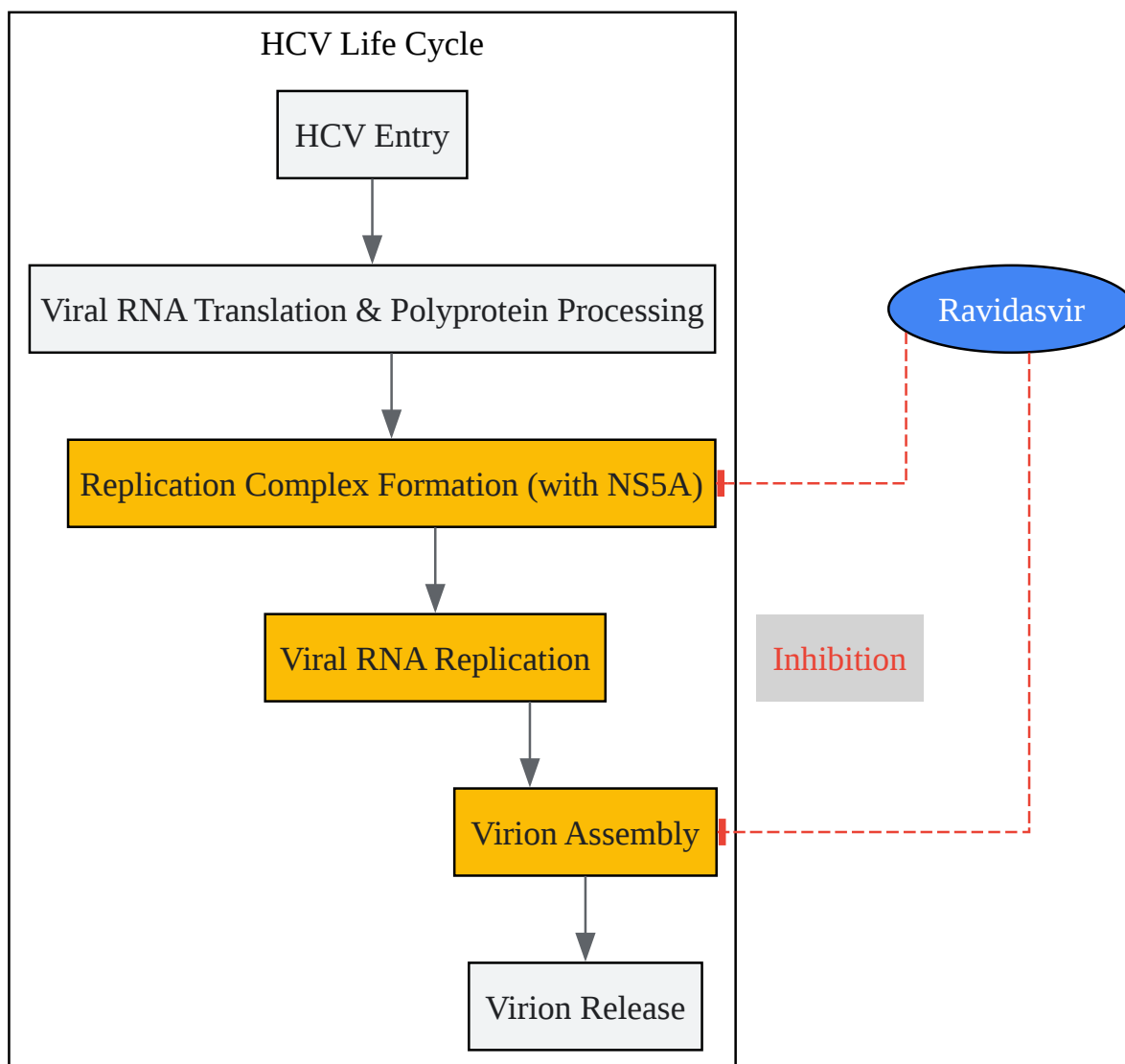
Figure 1: Ravidasvir Discovery and Development Workflow.

Mechanism of Action

Ravidasvir exerts its antiviral effect by targeting the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][9] By binding to Domain I of the NS5A protein, **Ravidasvir** induces conformational changes that disrupt the formation of the viral replication complex and impede the assembly of new viral particles.[1] This dual mechanism of action leads to a significant reduction in viral load.[1][9]

Signaling Pathway of Ravidasvir Action

The following diagram illustrates the inhibitory effect of **Ravidasvir** on the HCV life cycle.



[Click to download full resolution via product page](#)**Figure 2:** Mechanism of Action of **Ravidasvir**.

Quantitative Data

In Vitro Efficacy

Ravidasvir has demonstrated potent activity against various HCV genotypes in replicon assays.

HCV Genotype	EC50 (nM)	Reference
1a	0.12	[5]
1b	0.01	[5]
3a	1.14	[5]

Clinical Efficacy

Clinical trials have evaluated **Ravidasvir** in combination with other direct-acting antivirals, showing high rates of sustained virologic response (SVR).

Trial Name	Combination Therapy	Patient Population	SVR12 Rate	Reference
STORM-C-1 (Stage 1)	Ravidasvir + Sofosbuvir	Genotypes 1, 2, 3, 6	97%	[10] [11]
STORM-C-1 (Stage 2)	Ravidasvir + Sofosbuvir	Genotypes 1, 2, 3, 6	96.8%	[12]
Phase II/III (China)	Ravidasvir + Danoprevir/r + Ribavirin	Genotype 1 (non-cirrhotic)	99%	[13]
Phase II/III (Malaysia/Thailand)	Ravidasvir + Sofosbuvir	Genotypes 1, 3, HIV co-infected	97%	[6] [14]

Synthesis Process

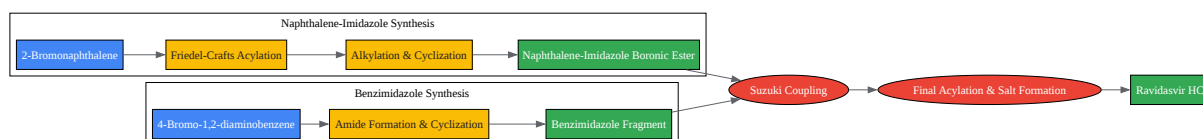
The chemical synthesis of **Ravidasvir** hydrochloride is a multi-step process that involves the convergent assembly of key intermediates. The core structure consists of a benzimidazole, a naphthalene, and an imidazole moiety.^[15]

Key Synthetic Steps

- **Synthesis of the Naphthalene-Imidazole Core:** This typically begins with 2-bromonaphthalene, which undergoes a Friedel-Crafts acylation followed by alkylation and cyclization to form the imidazole ring attached to the naphthalene structure.^[15]
- **Synthesis of the Benzimidazole Fragment:** This intermediate is synthesized from 4-bromo-1,2-diaminobenzene through amide formation and subsequent cyclization.^[15]
- **Suzuki Coupling:** The naphthalene-imidazole boronic ester is coupled with the benzimidazole fragment under Suzuki conditions to form the core structure of **Ravidasvir**.^[15]
- **Final Acylation and Salt Formation:** The Boc protecting groups are removed, followed by bis-acylation with N-Moc-L-valine. The final step involves treatment with HCl to form **Ravidasvir** hydrochloride.^[15]

Chemical Synthesis Pathway

The following diagram outlines the general synthetic route to **Ravidasvir**.



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Figure 3: Generalized Synthetic Pathway of **Ravidasvir**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Ravidasvir** and its intermediates can be found in the patent literature, such as WO2018227988A1 and WO2017021270A1.[16][17] These documents describe specific reagents, reaction conditions, and purification methods.

For clinical trial protocols, including patient inclusion/exclusion criteria, dosing regimens, and endpoint definitions, refer to the respective clinical trial registrations (e.g., NCT02961426 for the STORM-C-1 trial).[10][11]

Conclusion

Ravidasvir is a significant advancement in the treatment of chronic Hepatitis C, offering a potent, pan-genotypic, and well-tolerated option as part of combination therapy.[3][4] Its discovery and development underscore the effectiveness of modern drug discovery workflows and the importance of collaborative efforts in addressing global health challenges. The synthetic pathway, while complex, has been optimized for large-scale production. Further research and clinical evaluation continue to solidify the role of **Ravidasvir** in the global effort to eliminate Hepatitis C.

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